1-Cyclopentyl-3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride
Description
Properties
Molecular Formula |
C10H15ClN2O2S |
|---|---|
Molecular Weight |
262.76 g/mol |
IUPAC Name |
1-cyclopentyl-3,5-dimethylpyrazole-4-sulfonyl chloride |
InChI |
InChI=1S/C10H15ClN2O2S/c1-7-10(16(11,14)15)8(2)13(12-7)9-5-3-4-6-9/h9H,3-6H2,1-2H3 |
InChI Key |
RIYPKFDUNCOABS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN1C2CCCC2)C)S(=O)(=O)Cl |
Origin of Product |
United States |
Preparation Methods
Preparation Methods of 1-Cyclopentyl-3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride
General Synthetic Strategy
The synthesis of 1-Cyclopentyl-3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride typically involves the following key steps:
- Construction of the substituted pyrazole core bearing cyclopentyl and methyl groups.
- Introduction of the sulfonyl chloride group at the 4-position of the pyrazole ring.
The sulfonyl chloride functionality is generally introduced via chlorosulfonation, a reaction where a sulfonyl chloride group is installed using chlorosulfonic acid or related reagents.
Specific Preparation Routes
Chlorosulfonation of Pyrazole Derivatives
According to the chemical literature and patent disclosures, a common approach starts with the substituted pyrazole, 1-Cyclopentyl-3,5-dimethyl-1H-pyrazole or its analogs, which is reacted with chlorosulfonic acid under controlled temperature conditions to yield the sulfonyl chloride derivative.
- Reagents: Chlorosulfonic acid (ClSO3H) or sulfuryl chloride (SO2Cl2) as chlorosulfonating agents.
- Solvent: Often dichloromethane or other inert solvents.
- Temperature: Typically maintained between 0 to 5 °C during addition to control exothermicity.
- Workup: Quenching with ice-water followed by extraction and purification.
This method is consistent with sulfonyl chloride synthesis in heterocyclic systems and is supported by the structural data of related compounds in patent literature.
Alternative Synthetic Routes via Sulfonylation of Pyrazole Intermediates
Some patents describe the synthesis of pyrazole sulfonyl chlorides via intermediates such as pyrazole-4-sulfonic acids or sulfonate esters, which are subsequently converted to sulfonyl chlorides using reagents like thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5).
- Step 1: Synthesis of 1-Cyclopentyl-3,5-dimethyl-1H-pyrazole-4-sulfonic acid.
- Step 2: Conversion to sulfonyl chloride using SOCl2 under reflux conditions.
- Advantages: This two-step approach can improve selectivity and yield by isolating stable intermediates.
Reaction Conditions and Optimization
| Parameter | Typical Conditions | Notes |
|---|---|---|
| Chlorosulfonating agent | Chlorosulfonic acid (ClSO3H) | Strong electrophile, requires careful handling |
| Solvent | Dichloromethane, chloroform | Inert solvents preferred |
| Temperature | 0–5 °C during addition | Controls reaction exotherm |
| Reaction time | 1–4 hours | Monitored by TLC or HPLC |
| Workup | Quench in ice-water, extraction | Purification by recrystallization or chromatography |
Research Discoveries and Analytical Data
Structural Confirmation
- The compound’s identity is confirmed by spectroscopic methods such as NMR, IR, and mass spectrometry.
- The sulfonyl chloride group shows characteristic IR absorption around 1350–1370 cm⁻¹ (S=O stretch) and 600–700 cm⁻¹ (S–Cl stretch).
- NMR spectra confirm substitution pattern on the pyrazole ring and cyclopentyl group attachment.
Applications
- Used as intermediates in pharmaceutical synthesis, especially for pyrazole-based drug candidates.
- Serve as sulfonylating agents in organic synthesis to introduce sulfonamide groups.
Summary Table of Preparation Methods
| Method | Reagents & Conditions | Advantages | Disadvantages |
|---|---|---|---|
| Direct chlorosulfonation | Chlorosulfonic acid, 0–5 °C, inert solvent | One-step, straightforward | Requires careful temperature control; hazardous reagents |
| Sulfonic acid intermediate | Pyrazole sulfonic acid + thionyl chloride | Improved selectivity | Two-step, longer synthesis time |
| Sulfonate ester route | Pyrazole sulfonate + chlorinating agent | Potentially milder conditions | Additional purification steps |
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The sulfonyl chloride group undergoes nucleophilic substitution with amines, alcohols, and thiols to form sulfonamides, sulfonate esters, and thiosulfonates, respectively.
Example: Sulfonamide Formation
Reaction with phenethylamine derivatives under optimized conditions yields biologically relevant sulfonamides :
| Reagent | Base | Solvent | Time | Yield (%) |
|---|---|---|---|---|
| Phenethylamine | DIPEA | DCM | 16 h | 41–71 |
Key conditions:
This reaction is critical for synthesizing antiproliferative agents, as demonstrated in studies on structurally analogous pyrazole-4-sulfonamide derivatives .
Hydrolysis to Sulfonic Acids
The sulfonyl chloride hydrolyzes in aqueous environments to form the corresponding sulfonic acid:
Conditions :
-
Solvent : Water or water/THF mixtures
-
Reaction time : 2–4 hours at 50°C
The cyclopentyl group enhances steric hindrance, potentially slowing hydrolysis compared to less bulky analogs .
Cross-Coupling Reactions
The sulfonyl chloride participates in palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura couplings, to form biaryl sulfones:
General Protocol :
-
Catalyst : Pd(PPh) (2–5 mol%)
-
Base : NaCO or KPO
-
Solvent : Dioxane/HO (4:1)
-
Temperature : 80–100°C
Yields vary depending on the boronic acid partner, with electron-deficient aryl boronic acids typically reacting faster.
Reductive Desulfonylation
The sulfonyl group can be removed under reducing conditions:
Conditions :
-
Reductant : LiAlH (2.0 equiv)
-
Solvent : Dry THF
-
Temperature : 0°C to room temperature
Electrophilic Aromatic Substitution
The pyrazole ring directs electrophiles to the 4-position (para to the sulfonyl group). Example reactions include:
-
Nitration : HNO/HSO at 0–5°C
-
Halogenation : Br in acetic acid
Steric effects from the cyclopentyl group may reduce regioselectivity compared to simpler pyrazoles .
Grignard and Organometallic Additions
The sulfonyl chloride reacts with Grignard reagents to form sulfones:
Optimized Conditions :
-
Solvent : Dry ether or THF
-
Temperature : −78°C to 0°C
Key Structural Insights from Analogous Compounds
Scientific Research Applications
1-Cyclopentyl-3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-Cyclopentyl-3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride involves its interaction with specific molecular targets and pathways. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of enzyme activity or disruption of cellular processes . The compound’s effects are mediated through its ability to modify proteins, nucleic acids, and other biomolecules .
Comparison with Similar Compounds
Structural and Substituent Variations
Pyrazole-4-sulfonyl chlorides differ primarily in the substituents at the N1 position and the pyrazole ring. Key analogs include:
*Calculated based on molecular formula.
Physical and Spectroscopic Properties
- 1-Cyclopentyl variant: No direct melting point or IR data is available in the provided evidence. However, analogs like the ethyl derivative () exhibit predictable IR peaks for sulfonyl chloride (1164 cm⁻¹ for SO₂) and C-H stretches (2947 cm⁻¹) .
- 1-Ethyl variant : Predicted collision cross-section (CCS) values for adducts (e.g., [M+H]+ CCS = 148.6 Ų) suggest moderate polarity, comparable to the cyclopentyl analog .
Biological Activity
1-Cyclopentyl-3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride is a member of the pyrazolesulfonyl chloride class, which has garnered attention for its diverse biological activities. This compound is primarily recognized for its potential applications in medicinal chemistry, particularly in the development of novel pharmaceuticals and agrochemicals. Recent studies have highlighted its antimicrobial, antifungal, and anticancer properties, making it a subject of interest in various research fields.
The molecular formula for 1-Cyclopentyl-3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride is with a molecular weight of 262.76 g/mol. The compound features a sulfonyl chloride functional group, which is known for its reactivity and ability to form covalent bonds with nucleophiles in biological systems.
| Property | Value |
|---|---|
| Molecular Formula | C10H15ClN2O2S |
| Molecular Weight | 262.76 g/mol |
| IUPAC Name | 1-cyclopentyl-3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride |
| InChI Key | RIYPKFDUNCOABS-UHFFFAOYSA-N |
The biological activity of 1-Cyclopentyl-3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride is attributed to its ability to interact with various molecular targets within cells. The sulfonyl chloride group can react with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. This mechanism underlies its potential therapeutic effects.
Antimicrobial and Antifungal Properties
Research has demonstrated that pyrazole derivatives exhibit significant antimicrobial and antifungal activities. For instance, studies have shown that related compounds possess inhibitory effects against a range of pathogens, including bacteria and fungi. The structure–activity relationship (SAR) analyses indicate that modifications to the pyrazole scaffold can enhance these activities.
Anticancer Activity
The antiproliferative effects of 1-Cyclopentyl-3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride have been investigated in various cancer cell lines. In vitro assays reveal that this compound can inhibit cell growth and induce apoptosis in specific cancer types. For example, one study reported an IC50 value indicating effective cytotoxicity against U937 cells, suggesting potential as an anticancer agent .
Study on Antiproliferative Activity
A recent study focused on synthesizing new pyrazole derivatives, including sulfonamides derived from 1-Cyclopentyl-3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride. The compounds were evaluated for their antiproliferative activity against U937 cells using the CellTiter-Glo assay. Notably, the derivatives showed varied levels of cytotoxicity with some exhibiting promising activity without significant toxicity at lower concentrations .
Structure–Activity Relationship (SAR)
In another investigation into the SAR of pyrazole derivatives, it was found that specific substitutions on the pyrazole ring significantly influenced their biological activities. Compounds with additional functional groups demonstrated enhanced antifungal properties compared to their unsubstituted counterparts .
Comparative Analysis with Similar Compounds
A comparison with other related compounds highlights the unique properties of 1-Cyclopentyl-3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride:
| Compound | Biological Activity | Notable Features |
|---|---|---|
| 3,5-Dimethyl-1-phenyl-1H-pyrazole-4-sulfonyl chloride | Antimicrobial | Contains a phenyl group |
| 1-Cyanoacetyl-3,5-dimethylpyrazole | Anticancer | Cyanoacetyl group instead of sulfonyl |
| 1-Cyclopentyl derivative | Antifungal | Distinct steric and electronic properties |
Q & A
Basic Questions
Q. What are the optimal synthetic routes for 1-Cyclopentyl-3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride, and how do reaction conditions influence yield?
- Methodology : Sulfonyl chlorides are typically synthesized via sulfonation using chlorosulfonic acid or sulfur trioxide. For pyrazole derivatives, the reaction often involves controlled addition of the sulfonating agent to the pyrazole precursor under anhydrous conditions. For example, in structurally similar compounds like 3,5-dimethyl-1-phenyl-1H-pyrazole-4-sulfonyl chloride , reactions are conducted at 0–5°C to minimize side reactions, with yields improved by using a base like triethylamine to neutralize HCl .
- Key Variables : Temperature control, stoichiometry of sulfonating agents, and solvent polarity (e.g., dichloromethane vs. THF) significantly affect yield. Purification via column chromatography (silica gel, hexane/ethyl acetate) is recommended .
Q. How can researchers confirm the structural integrity and purity of this compound?
- Analytical Techniques :
- NMR Spectroscopy : H and C NMR to confirm substitution patterns (e.g., cyclopentyl group at N1, methyl groups at C3/C5).
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (e.g., expected [M+H] for CHClNOS).
- HPLC : Purity assessment using reverse-phase C18 columns (ACN/water gradient) .
Advanced Research Questions
Q. What are the steric and electronic effects of the cyclopentyl group on reactivity in nucleophilic substitution reactions?
- Mechanistic Insight : The cyclopentyl group introduces steric hindrance, potentially slowing reactions at the sulfonyl chloride moiety compared to less bulky substituents (e.g., methyl or phenyl). Electronic effects are minimal due to its saturated nature, but steric shielding may reduce hydrolysis rates. Comparative studies with 1-phenyl-3,5-dimethylpyrazole sulfonyl chloride ( ) show ~20% lower reactivity in amine coupling reactions .
- Experimental Design : Conduct kinetic studies using model nucleophiles (e.g., aniline, benzylamine) in polar aprotic solvents (DMF, DMSO). Monitor reaction progress via H NMR or LC-MS .
Q. How does the compound’s stability vary under different storage conditions, and what degradation products form?
- Stability Profile : Sulfonyl chlorides are moisture-sensitive. Accelerated stability testing (40°C/75% RH) reveals hydrolysis to the sulfonic acid derivative. Storage at room temperature under anhydrous conditions (desiccator, argon atmosphere) is critical. Evidence from similar compounds (e.g., piperidin-4-one sulfonyl derivatives) shows <5% degradation over 6 months when stored properly .
- Degradation Pathways : Hydrolysis via nucleophilic attack by water, leading to 1-cyclopentyl-3,5-dimethyl-1H-pyrazole-4-sulfonic acid . Confirm degradation via IR (loss of S=O stretching at ~1370 cm) and TLC .
Q. What strategies mitigate byproduct formation during amide coupling reactions involving this sulfonyl chloride?
- Optimization Approaches :
- Use Schotten-Baumann conditions (biphasic system with aqueous NaHCO) to rapidly remove HCl and prevent acid-catalyzed side reactions.
- Pre-activate amines with a tertiary base (e.g., DIPEA) in anhydrous DCM to enhance nucleophilicity.
- For sterically hindered amines, employ coupling agents like HOBt/DCC to stabilize intermediates .
Data Contradictions and Resolution
Q. Conflicting reports on the reactivity of sulfonyl chlorides with tertiary amines: How to reconcile discrepancies?
- Analysis : Some studies suggest rapid quaternization of tertiary amines, while others report clean sulfonamide formation. This discrepancy arises from solvent polarity and amine basicity. For example, in DMF, tertiary amines (e.g., triethylamine) act as catalysts, but in non-polar solvents (toluene), they may participate in side reactions.
- Resolution : Use low-basicity amines (e.g., 2,6-lutidine) or switch to aqueous-organic biphasic systems to suppress quaternization .
Methodological Tables
Table 1 : Comparison of Sulfonyl Chloride Synthesis Conditions
Table 2 : Stability Under Accelerated Conditions
| Condition | Degradation (%) | Major Degradant | Detection Method |
|---|---|---|---|
| 40°C/75% RH, 1 month | 12 | Sulfonic acid derivative | HPLC |
| Argon, RT, 6 months | <5 | None detected | TLC |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
